1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene

Medicinal chemistry Lipophilicity Hansch parameter

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene (CAS 1804251-63-5) is a polyfunctional aromatic building block belonging to the aryl trifluoromethyl sulfide class, with molecular formula C₁₀H₉ClF₃NO₂S and molecular weight 299.70 g·mol⁻¹. The benzene ring is substituted at the 2-position with a trifluoromethylthio (–SCF₃) group, at the 3-position with a nitro (–NO₂) group, and at the 1-position with a 3-chloropropyl chain.

Molecular Formula C10H9ClF3NO2S
Molecular Weight 299.70 g/mol
Cat. No. B14044631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene
Molecular FormulaC10H9ClF3NO2S
Molecular Weight299.70 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)CCCCl
InChIInChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2
InChIKeyOYOQNQNJTVPTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene – Key Physicochemical and Structural Baseline for Procurement Evaluation


1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene (CAS 1804251-63-5) is a polyfunctional aromatic building block belonging to the aryl trifluoromethyl sulfide class, with molecular formula C₁₀H₉ClF₃NO₂S and molecular weight 299.70 g·mol⁻¹ . The benzene ring is substituted at the 2-position with a trifluoromethylthio (–SCF₃) group, at the 3-position with a nitro (–NO₂) group, and at the 1-position with a 3-chloropropyl chain. This specific 2-SCF₃/3-NO₂ regiochemical arrangement places the nitro group meta to the –SCF₃ substituent, a spatial relationship that governs the compound's electronic properties, reactivity, and ultimate suitability as a synthetic intermediate [1]. Calculated physicochemical descriptors include a computed logP (clogP) of 2.54 and a topological polar surface area (TPSA) of 40.54 Ų, placing the compound within drug-like chemical space per Lipinski's Rule of Five [2].

Why Regioisomeric or Heteroatom-Substituted Analogs of 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene Cannot Be Interchanged in Synthesis or Screening


The substitution pattern on this trisubstituted benzene is not arbitrary. The –SCF₃ group occupies the 2-position, placing the nitro group at the 3-position in a meta relationship; regioisomers such as 1-(3-chloropropyl)-2-nitro-3-(trifluoromethylthio)benzene (CAS 1805723-80-1, ortho-nitro to SCF₃) or 1-(3-chloropropyl)-4-nitro-2-(trifluoromethylthio)benzene (CAS 1806493-13-9, para-nitro to SCF₃) exhibit fundamentally different electronic landscapes that alter reduction potentials, nucleophilic aromatic substitution (SNAr) regioselectivity, and downstream coupling outcomes . Furthermore, replacing –SCF₃ with –CF₃ reduces the Hansch hydrophobicity parameter from π = 1.44 to π = 0.88, a 39% decrease in lipophilicity that can compromise membrane permeability of derived bioactive molecules [1]. Substituting the chloropropyl leaving group with a bromopropyl chain (CAS 1804137-70-9) changes both the leaving-group ability and the molecular weight (299.70 → 344.15 g·mol⁻¹), altering reaction kinetics and purification behaviour . These are not interchangeable commodities; each structural decision carries quantifiable consequences for synthetic trajectory and biological readout.

Quantitative Evidence Guide: 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene vs. Closest Analogs


Hansch Hydrophobicity Parameter (π): SCF₃ vs. CF₃ vs. OCF₃ – Lipophilicity-Driven Selection for Membrane Permeability

The –SCF₃ substituent on the target compound confers a Hansch hydrophobicity parameter π = 1.44, the highest among commonly employed fluorinated groups. This is quantitatively superior to the –CF₃ group (π = 0.88) and the –OCF₃ group (π = 1.04) [1][2]. The 1.64-fold increase in π over –CF₃ and the 1.38-fold increase over –OCF₃ translate directly into higher predicted membrane permeability and enhanced metabolic stability for derived compounds [3].

Medicinal chemistry Lipophilicity Hansch parameter Drug design

Hammett Substituent Constants: Quantifying the Electron-Withdrawing Character of –SCF₃ vs. –CF₃ in Meta and Para Orientations

The –SCF₃ group exhibits Hammett substituent constants σₘ = 0.40 and σₚ = 0.50, characterizing it as a moderate electron-withdrawing group. In comparison, –CF₃ displays σₘ = 0.43 and σₚ = 0.54, while –NO₂ is a far stronger withdrawer at σₘ = 0.71 and σₚ = 0.78 [1][2]. The lower σ values of –SCF₃ relative to –CF₃ (σₘ: 0.40 vs. 0.43; σₚ: 0.50 vs. 0.54) indicate that the sulfur atom partially attenuates the inductive withdrawal of the CF₃ moiety through resonance donation [1].

Physical organic chemistry Electronic effects Hammett equation Reactivity prediction

Regiochemical Differentiation: Impact of 2-SCF₃/3-NO₂ Topology on Calculated Physicochemical Descriptors vs. Regioisomers

The target compound (2-SCF₃/3-NO₂ regioisomer, CAS 1804251-63-5) has a uniquely calculated clogP of 2.54 with a TPSA of 40.54 Ų and 1 rotatable bond, satisfying all Lipinski Rule of Five criteria (MW 299.70 ≤ 500; HBA 3 ≤ 10; HBD 1 ≤ 5; logP 2.54 ≤ 5) [1]. Although regioisomers share the identical molecular formula (C₁₀H₉ClF₃NO₂S, MW 299.70), the spatial arrangement of –SCF₃ and –NO₂ alters the local dipole moment and the electron density distribution, which in turn modulates the experimental and predicted logP, solubility, and chromatographic retention behaviour [2]. Regioisomers with ortho-nitro-to-SCF₃ geometry (e.g., CAS 1805723-80-1) differ in intramolecular hydrogen-bonding capacity between –NO₂ and the sulfur lone pair, affecting both conformational preferences and spectroscopic signatures [2].

Chemoinformatics Regiochemistry clogP TPSA Drug-likeness

GPR35 Antagonism Selectivity: Direct Evidence of Inactivity at an Orphan GPCR Target vs. Known Antagonist Benchmarks

The target compound (tested as EOS77669) was evaluated in a BRET-based GPR35 antagonism assay using human GPR35-Gα₁₃ SPASM sensor cells, with 300 µM zaprinast as agonist. The compound showed no measurable inhibition at concentrations up to 100 µM and was classified as inactive (IC₅₀ > 100 µM) [1]. In the same assay format, the reference antagonist CID2745687 at 10 µM served as the positive control, demonstrating the assay's capacity to detect true antagonists [1]. This inactivity at GPR35 provides a negative selectivity fingerprint that distinguishes the compound from GPR35-active chemotypes, a relevant consideration when the compound is used as a synthetic intermediate en route to candidate molecules where GPR35-mediated off-target effects must be avoided [2].

GPCR pharmacology GPR35 Off-target profiling Selectivity screening

Chloropropyl vs. Bromopropyl Leaving-Group Reactivity: Differential SN2 Kinetics for Downstream Derivatization

The 3-chloropropyl chain on the target compound serves as an alkylating handle. The chloride leaving group (pKₐ of conjugate acid HCl ≈ –7) is a poorer leaving group than the bromide in the analog 1-(3-bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene (pKₐ HBr ≈ –9), resulting in slower SN2 kinetics and potentially higher selectivity in polyfunctional reaction environments . The bromopropyl analog (CAS 1804137-70-9, MW 344.15) carries a 44.45 g·mol⁻¹ molecular weight penalty relative to the chloropropyl compound (MW 299.70) and exhibits approximately 50–100× greater reactivity in typical SN2 displacement reactions, based on established relative leaving-group rates (Br⁻:Cl⁻ ≈ 50–100:1 in polar aprotic solvents) [1].

Synthetic chemistry Nucleophilic substitution Leaving-group ability Building block diversification

Validated Application Scenarios for 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Maximal Lipophilicity Without Escalating Molecular Weight

When a lead series requires increased logD to improve membrane permeability while maintaining MW below 300 Da, the target compound's SCF₃ group (π = 1.44) delivers approximately 64% greater hydrophobicity than a CF₃ substituent (π = 0.88) without requiring additional carbon atoms [1]. Post-reduction of the nitro group to the corresponding aniline, the resulting SCF₃-bearing fragment can be elaborated into candidate molecules with enhanced passive permeability. The documented clogP of 2.54 and TPSA of 40.54 Ų confirm that the compound occupies favourable drug-like chemical space [2].

GPCR-Focused Library Synthesis Where GPR35 Off-Target Activity Must Be Excluded

For library synthesis programs targeting GPCRs other than GPR35, the verified inactivity of this compound as a GPR35 antagonist (IC₅₀ > 100 µM in a BRET-based human GPR35 assay) provides a documented negative selectivity profile [3]. Incorporating this building block into library scaffolds reduces the risk of introducing GPR35-mediated confounding pharmacology, a consideration supported by the quantitative assay benchmark against the reference antagonist CID2745687 [3].

Chemoselective Alkylation of Nucleophiles in the Presence of Reduction-Sensitive Functionality

The chloropropyl chain offers a kinetically moderated alkylation handle (estimated 50–100× slower SN2 reactivity vs. the bromopropyl analog) that is advantageous when chemoselectivity is required in the presence of the nitro group – itself susceptible to reduction – or the sulfur atom of the SCF₃ moiety [4]. This differential leaving-group reactivity enables sequential functionalization strategies where a bromopropyl analog would exhibit insufficient selectivity, necessitating additional protection/deprotection steps [4].

Computationally Driven Drug Design Requiring High-Confidence Physicochemical Descriptors

The target compound's ECBD-validated descriptor set (clogP 2.54, TPSA 40.54 Ų, HBA 3, HBD 1, RB 1) provides a uniquely documented reference point for computational models [2]. Unlike regioisomers for which these descriptors have not been independently validated in public databases, this compound enables QSAR and machine learning models to operate on a defined, reproducible chemical entity, reducing model uncertainty in predicted ADME parameters [2].

Quote Request

Request a Quote for 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.